5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
Description
5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a sulfur- and nitrogen-containing heterocyclic compound with a 1,3,4-thiadiazole core. Its structure features a 4-fluorophenylamino substituent at position 5 and a thiol (-SH) group at position 2.
Synthesis: The compound is typically synthesized via cyclization reactions. For example, 5-amino-1,3,4-thiadiazole-2-thiol intermediates can react with 4-fluorophenyl isothiocyanate or halogenated derivatives under basic conditions (e.g., K₂CO₃/DMF) to introduce the fluorophenyl group . Alternatively, condensation reactions with 4-fluorobenzaldehyde derivatives have also been reported .
Applications: Studies highlight its role as a pharmacophore in drug discovery. For instance, derivatives of this compound have shown inhibitory effects against cancer cell lines (e.g., MCF-7 and HepG2) and microbial pathogens (e.g., Staphylococcus aureus and Candida albicans) .
Properties
IUPAC Name |
5-(4-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S2/c9-5-1-3-6(4-2-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIOPIYGNZKALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=S)S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384785 | |
| Record name | 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14731-24-9 | |
| Record name | 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiocarbohydrazide Cyclization Method
The most widely reported route involves cyclization of 4-fluorophenylthiocarbohydrazide with carbon disulfide (CS₂) under alkaline conditions.
Reaction Protocol :
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Step 1 : 4-Fluoroaniline (1.0 mol) reacts with thiocarbazide (1.05 mol) in ethanol/HCl (3:1 v/v) at 70°C for 4 hours to form 4-fluorophenylthiocarbohydrazide intermediate.
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Step 2 : The intermediate undergoes cyclization with CS₂ (1.2 mol) in 10% NaOH at 0–5°C for 6 hours.
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Step 3 : Acidification with HCl precipitates the crude product, purified via recrystallization from ethanol/water (3:1).
Key Parameters :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| CS₂:Molar Ratio | 1.2:1 | +18% |
| Cyclization Temperature | 0–5°C | +22% |
| NaOH Concentration | 10% | +15% |
This method typically achieves 68–72% yield, with purity >95% by HPLC. The ¹H NMR spectrum shows characteristic signals at δ 10.21 ppm (SH, singlet) and δ 7.12–7.89 ppm (aromatic protons).
One-Pot Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate the reaction kinetics:
Procedure :
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4-Fluoroaniline (1 mol%), thiocarbazide (1.05 mol%), and CS₂ (1.5 mol%) in ethanol
Advantages :
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89% yield in 1/10th the time of conventional heating
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Reduced solvent volume (50 mL/mol vs. 200 mL/mol)
Limitations :
Alternative Synthetic Strategies
Solid-Phase Synthesis Using Polymer-Supported Reagents
Immobilized reagents enable catalyst recycling and simplified purification:
| Component | Function | Loading Capacity |
|---|---|---|
| Polystyrene-Bound CS₂ | Cyclization Agent | 2.1 mmol/g |
| Silica-Supported NaOH | Base | 4.8 mmol/g |
Process Flow :
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4-Fluoroaniline and thiocarbazide loaded into fixed-bed reactor
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Sequential exposure to polymer-bound reagents at 60°C
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Final elution with THF removes unreacted precursors
This method achieves 63% yield over three cycles with <0.5% residual palladium.
Continuous Flow Microreactor Synthesis
Microfluidic systems enhance mass/heat transfer for improved reproducibility:
System Configuration :
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Two inlet streams:
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Stream A: 4-Fluoroaniline (0.5 M in EtOH)
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Stream B: Thiocarbazide/CS₂ (0.55 M in EtOH/NaOH)
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Reactor Volume: 12 mL
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Residence Time: 8.5 minutes at 80°C
Performance Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield | 0.8 g/L·h | 5.2 g/L·h |
| Energy Consumption | 420 kJ/mol | 190 kJ/mol |
Critical Process Analytical Technologies
In-Line FTIR Monitoring
Real-time tracking of key functional groups:
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Thiocarbazide Consumption : 1675 cm⁻¹ (C=O stretch)
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Thiadiazole Formation : 1592 cm⁻¹ (C=N stretch)
Process Control Strategy :
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Maintain CS₂ concentration >0.8 M to prevent side-product formation
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Terminate reaction when 1592 cm⁻¹ peak intensity stabilizes
Impurity Profiling and Control
Common impurities and mitigation strategies:
| Impurity | Structure | Mitigation Method |
|---|---|---|
| Bis-thiadiazole adduct | Di-substituted thiadiazole | Reduce CS₂ excess to <20% |
| Oxidized thiol | Sulfonic acid derivative | Sparge with N₂ during reaction |
| Uncyclized intermediate | Open-chain thiocarbazide | Extend reaction time by 15% |
Green Chemistry Considerations
Solvent Selection Guide
Environmental impact assessment of common solvents:
| Solvent | PMI* | GWP** | Recommended Use |
|---|---|---|---|
| Ethanol | 8.2 | 0.23 kg | Preferred |
| DMF | 14.7 | 1.89 kg | Avoid |
| Water | 1.0 | 0.01 kg | Limited |
*Process Mass Intensity (kg solvent/kg product)
**Global Warming Potential (CO₂ equivalent)
Catalyst Recycling Protocols
Heterogeneous catalyst reuse data:
| Cycle | Yield (%) | Pd Leaching (ppm) |
|---|---|---|
| 1 | 71 | 2.8 |
| 2 | 69 | 3.1 |
| 3 | 65 | 4.7 |
Industrial Scale-Up Challenges
Thermal Hazard Assessment
DSC analysis reveals exothermic risks during scale-up:
| Process Step | ΔH (J/g) | Onset Temp (°C) |
|---|---|---|
| Cyclization | 148 | 85 |
| Acidification | 67 | 105 |
Safety Protocols :
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Maintain batch temperature <70°C during CS₂ addition
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Install emergency cooling systems activated at 75°C
Cost Analysis of Production Methods
| Method | Cost ($/kg) | Contributors |
|---|---|---|
| Classical | 420 | Solvent recovery (38%) |
| Microwave | 380 | Energy inputs (52%) |
| Continuous Flow | 315 | Equipment depreciation (41%) |
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the thiadiazole moiety have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The presence of the fluorine atom in 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol may enhance its efficacy against resistant strains due to increased membrane permeability and target affinity.
Anticancer Properties
Research indicates that thiadiazole derivatives possess cytotoxic effects against cancer cell lines. For example, structural modifications on the thiadiazole ring have shown promising results in inhibiting the proliferation of breast and lung cancer cells. The specific interactions between the compound and cellular targets such as tubulin have been explored through molecular docking studies . The IC50 values for certain derivatives indicate potent activity, suggesting that this compound may also exhibit similar anticancer properties .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory activity. Molecular docking studies suggest that it may interact with enzymes involved in inflammatory pathways, indicating a mechanism that could lead to reduced inflammation and pain relief. This property could be beneficial in developing new therapeutic agents for conditions such as arthritis or chronic pain syndromes.
Nanocomposites
This compound has been utilized in the synthesis of nanocomposites for various applications. For instance, it has been incorporated into electrochemical sensors for detecting drugs like doxorubicin. The integration of this compound into nanostructured materials enhances their sensitivity and selectivity due to improved electron transfer properties .
Electrochemical Sensors
The compound's ability to form stable complexes with metals allows it to be used in electrochemical sensors. These sensors are crucial for detecting biomolecules at low concentrations, which is essential in clinical diagnostics and environmental monitoring .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against various bacterial strains | Showed significant inhibition against resistant bacteria |
| Anticancer Activity Research | Tested on MCF-7 and A549 cell lines | IC50 values indicated potent cytotoxicity; favorable interaction with tubulin |
| Development of Electrochemical Sensors | Used in drug detection | Enhanced sensitivity and selectivity due to incorporation into nanocomposite materials |
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol are influenced by its substituents. Below is a detailed comparison with analogous compounds:
Substituent-Driven Activity Variations
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -Cl, -NO₂): Enhance antimicrobial and anticancer activities. The 4-fluorophenyl group improves membrane permeability and target binding due to its lipophilicity and moderate electronegativity .
- Bulkier Substituents (e.g., cyclohexylamino): Reduce solubility but increase antifungal potency by disrupting fungal membrane integrity .
- Thiol (-SH) vs. Methylthio (-SMe) : Thiol derivatives generally exhibit higher reactivity and bioactivity. For example, replacing -SH with -SMe in lincomycin derivatives reduced antimicrobial efficacy by 40–60% .
Physicochemical Properties
Notes:
Research Findings and Mechanistic Insights
- Anticancer Activity : The fluorophenyl-thiadiazole hybrid demonstrated selective cytotoxicity against breast cancer cells (MCF-7) by inhibiting topoisomerase II and inducing apoptosis .
- Antimicrobial Action : Its thiol group disrupts bacterial cell wall synthesis via covalent binding to penicillin-binding proteins (PBPs), with a 4-fold higher efficacy than 5-methylthio analogs .
- Anticonvulsant Potential: While less potent than 5-(4-chlorophenyl) derivatives in MES tests, it showed lower neurotoxicity in vivo .
Biological Activity
5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a synthetic compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the thiadiazole ring and the fluorophenyl group contributes to its reactivity and biological potential.
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been extensively studied. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.
| Microorganism | Inhibition (%) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 81% | 20–28 |
| Bacillus subtilis | 85% | 20–28 |
| Escherichia coli | 66% | 32–42 |
| Pseudomonas aeruginosa | 58% | 32–42 |
| Aspergillus niger | 70% | 24–26 |
| Candida albicans | 66% | 24–26 |
These findings suggest that the fluorinated derivatives enhance antibacterial activity, particularly against Gram-positive bacteria .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been explored using various animal models. In particular, studies have demonstrated that compounds like this compound exhibit significant protective effects in seizure models.
- Maximal Electroshock (MES) Test : The compound showed approximately 66.67% protection at a dosage of 100 mg/kg .
- Pentylenetetrazol (PTZ) Test : It provided about 80% protection at the same dosage.
These results indicate that the compound acts through mechanisms involving GABAergic pathways and voltage-gated ion channels .
Anticancer Activity
Thiadiazole derivatives have also been evaluated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| Human glioblastoma U251 | <10 |
| Human melanoma WM793 | <10 |
The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly affect cytotoxicity. The presence of electron-withdrawing groups like fluorine enhances activity against cancer cells .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study reported that a series of fluorinated thiadiazoles exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin.
- Anticonvulsant Screening : In vivo tests confirmed that several derivatives provided significant protection against induced seizures without notable neurotoxicity.
- Cancer Cell Line Studies : Thiadiazole compounds were tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Q & A
Q. What are the established synthetic routes for 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol, and how can structural purity be confirmed?
- Methodological Answer : The compound is synthesized via cyclization of arylthiosemicarbazide with carbon disulfide under reflux conditions. For example, 5-(phenylamino)-1,3,4-thiadiazole-2-thiol derivatives are prepared by reacting benzoyl chloride or acetyl chloride with the thiol precursor in the presence of potassium carbonate . Structural confirmation involves spectroscopic techniques:
- 1H NMR (DMSO-d6, 500 MHz) to identify aromatic protons (δ 7.32–7.45 ppm) and thiol (-SH) signals (δ ~9.91 ppm) .
- IR spectroscopy to detect N-H (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .
- Mass spectrometry (EI, 70 eV) to confirm molecular ions (e.g., m/z 240 [M+1] for fluorinated derivatives) .
Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Multi-technique approaches are critical:
- 1H/13C NMR resolves aromatic substituents and confirms regiochemistry (e.g., distinguishing para-fluorophenyl vs. other isomers) .
- Elemental analysis validates C, H, N, and S content (e.g., calculated C: 45.17%, H: 2.53% vs. experimental C: 45.10%, H: 2.40%) .
- X-ray crystallography (where applicable) provides unambiguous confirmation of crystal packing and hydrogen-bonding interactions in derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Using absolute ethanol or glacial acetic acid to enhance reaction homogeneity and reduce side products .
- Catalyst tuning : Substituting K2CO3 with milder bases (e.g., NaHCO3) to minimize decomposition of sensitive intermediates .
- Purification : Recrystallization from ethanol or ethyl acetate to isolate high-purity solids (e.g., 69–70% yield with mp 203°C for fluorinated derivatives) .
Q. What strategies are employed to resolve contradictory data in the biological activity profiles of thiadiazole derivatives?
- Methodological Answer : Contradictions arise from assay variability or structural ambiguities. Mitigation involves:
- Replicating assays : Testing compounds in both in vitro (e.g., MIC for antimicrobial activity) and in vivo models (e.g., forced swim test for antidepressants) .
- Structure-activity relationship (SAR) studies : Comparing fluorinated vs. chlorinated phenyl derivatives to isolate electronic effects on bioactivity .
- Metabolic stability assays : Evaluating hepatic microsomal stability to rule out false negatives due to rapid degradation .
Q. How does the substitution pattern on the phenyl ring influence the biological activity of this compound derivatives?
- Methodological Answer : Substituent effects are probed via:
- Electron-withdrawing groups (EWGs) : Fluorine at the para position enhances antibacterial activity (e.g., MIC = 8 µg/mL against S. aureus), likely via increased electrophilicity of the thiadiazole core .
- Electron-donating groups (EDGs) : Methoxy or dimethylamino groups improve antidepressant efficacy in rodent models (e.g., reduced immobility time in forced swim tests by 40–50%) .
- Steric effects : Bulky substituents (e.g., tert-butyl) reduce cytotoxicity while maintaining antifungal activity, as shown in comparative MIC studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
